![molecular formula C15H11Cl3N2O2 B13915474 Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13915474.png)
Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate involves multiple steps. Initially, 3,4-dichlorobenzaldehyde reacts with hydrazine hydrate to form 3,4-dichlorophenylhydrazine. This intermediate then undergoes a reaction with benzyl chloroacetate under basic conditions to yield the final product . Industrial production methods typically involve similar steps but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Scientific Research Applications
Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent in the study of proteins and their functions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules.
Biological Studies: It is used in experiments to understand its effects on biological systems, although specific biological applications are less documented.
Mechanism of Action
Comparison with Similar Compounds
Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate can be compared with other similar compounds, such as:
Benzyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate: This compound has a similar structure but with a methoxy group instead of dichloro groups.
Ethyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate: This compound has an ethyl ester group instead of a benzyl ester group.
These comparisons highlight the unique structural features and potential reactivity of this compound.
Properties
Molecular Formula |
C15H11Cl3N2O2 |
|---|---|
Molecular Weight |
357.6 g/mol |
IUPAC Name |
benzyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C15H11Cl3N2O2/c16-12-7-6-11(8-13(12)17)19-20-14(18)15(21)22-9-10-4-2-1-3-5-10/h1-8,19H,9H2/b20-14+ |
InChI Key |
BTKJBVXJRGUKOF-XSFVSMFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C(=N\NC2=CC(=C(C=C2)Cl)Cl)/Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(=NNC2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


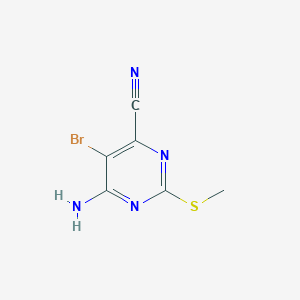

![6-Fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13915413.png)
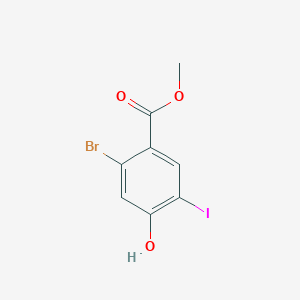
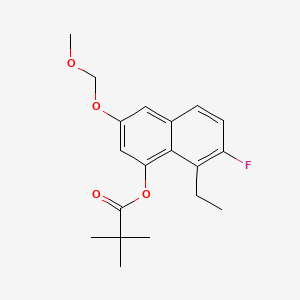
![Methyl 1-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13915427.png)
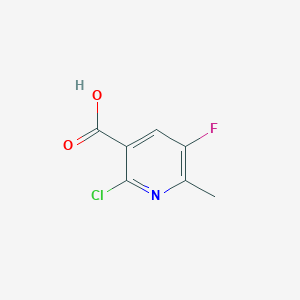
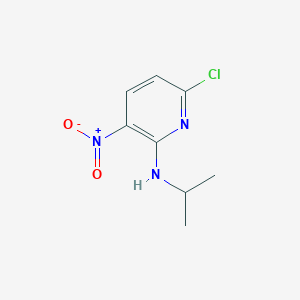
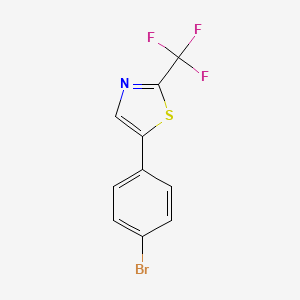
![3-[[(2-Hydroxyethyl)amino]methyl]-6,8-dimethyl-2(1H)-quinolinone](/img/structure/B13915463.png)
![Phenyl[6-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B13915468.png)
![5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13915476.png)
![[(3S,4R)-4-(3-ethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13915483.png)
![(17R)-1,2-dideuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13915486.png)
